C-Terminal Amide (NH₂) vs. Free Acid (OH): Conformational Divergence in the Gas Phase
Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH₂) adopts a distinct gas-phase secondary structure compared to its free acid analog, Z-Pro-Leu-Gly-OH. This structural difference is directly attributable to the C-terminal capping group and has implications for substrate recognition and binding [1].
| Evidence Dimension | Secondary structure (gas phase) |
|---|---|
| Target Compound Data | β-turn (with C-terminal NH₂ group forming hydrogen bond) |
| Comparator Or Baseline | Z-Pro-Leu-Gly-OH: Successive γ-turn (with free C-terminal carboxyl group) |
| Quantified Difference | β-turn vs. γ-turn; hydrogen-bonding network altered by C-terminal capping |
| Conditions | Gas phase, supersonic-jet laser desorption IR spectroscopy |
Why This Matters
Conformational differences directly impact enzymatic recognition, making the NH₂-capped variant essential for studies requiring a β-turn conformation, such as investigations of prolyl endopeptidase substrate specificity.
- [1] Chakraborty, S., Yamada, K., Ishiuchi, S. I., & Fujii, M. (2012). Gas phase IR spectra of tri-peptide Z-Pro-Leu-Gly: Effect of C-terminal amide capping on secondary structure. *Chemical Physics Letters*, 531, 41–45. View Source
